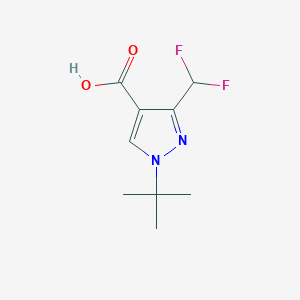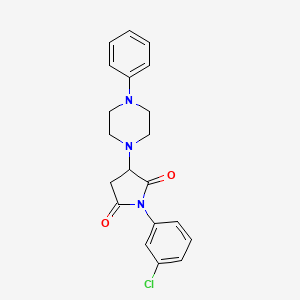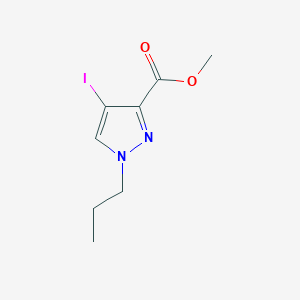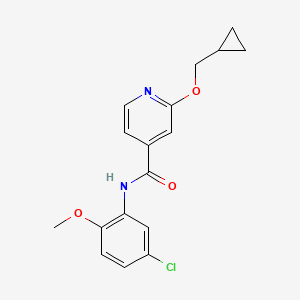![molecular formula C18H15F4N3S B2866176 4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 866152-92-3](/img/structure/B2866176.png)
4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various functional groups including a fluorobenzyl group, a methylbenzyl sulfanyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. These could include reactions of the triazole ring, as well as reactions involving the fluorobenzyl, methylbenzyl sulfanyl, and trifluoromethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the fluorobenzyl and trifluoromethyl groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Application in Selective Separation of Aqueous Sulphate Anions
A study explored the potential of oxoanion separation using ligands including N-4-fluorobenzyl-4-amino-1,2,4-triazole. The salts of sulphate, nitrate, and perchlorate were crystallized, demonstrating special recognition of sulphate–water clusters through parallel packed 3-D architectures of the cations, showing effective and selective sulphate anion separation, including in seawater applications (Luo et al., 2017).
Application in Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was developed using a catalyst- and solvent-free microwave-assisted Fries rearrangement. This approach involved the formation of an intimate ion pair as a key step, showcasing the potential of triazole derivatives in organic synthesis (Moreno-Fuquen et al., 2019).
Application in Analysis of Intermolecular Interactions
A study synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative, and characterized them using single crystal and powder X-ray diffraction. This research highlighted the presence of different intermolecular interactions, such as C–H⋯O, C–H⋯SC, and π⋯π interactions, providing insights into the structural and interaction properties of these compounds (Shukla et al., 2014).
Application in Antifungal Activity
A study investigated the synthesis of Schiff bases of 5-Ethoxycarbonylmethylsulfanyl-1,2,4-triazole, demonstrating their antifungal activities against vegetable pathogens. This research highlights the potential application of triazole derivatives in agricultural and pharmaceutical antifungal agents (Qingcu, 2014).
Application in Antiproliferative Evaluation
A study on sulfanilamide-1,2,3-triazole hybrids evaluated their antiproliferative activity against cancer cell lines. These hybrids, including a compound with a 1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl group, showed promising inhibitory effects, suggesting their potential as antiproliferative agents (Fu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3S/c1-12-2-4-14(5-3-12)11-26-17-24-23-16(18(20,21)22)25(17)10-13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWNXQPZNCIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)


![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)
![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)


![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
